molecular formula C22H27N3O3S2 B2605917 N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide CAS No. 1797563-70-2

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B2605917
CAS No.: 1797563-70-2
M. Wt: 445.6
InChI Key: RTIORDAPPMTJAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a benzenesulfonamide derivative featuring a benzo[d]thiazole-piperidine hybrid scaffold. This compound integrates a sulfonamide group with a methoxy-substituted aromatic ring and a dimethyl substitution pattern, which may enhance its pharmacokinetic properties, such as solubility and metabolic stability. The benzo[d]thiazole moiety is a bicyclic heterocycle known for its role in modulating biological activity, particularly in targeting enzymes or receptors associated with inflammation or cancer .

Properties

IUPAC Name

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S2/c1-15-12-19(28-3)21(13-16(15)2)30(26,27)23-14-17-8-10-25(11-9-17)22-24-18-6-4-5-7-20(18)29-22/h4-7,12-13,17,23H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIORDAPPMTJAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Moiety: This step usually involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzo[d]thiazole ring.

    Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reactions: The benzo[d]thiazole and piperidine moieties are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of automated synthesis and purification systems would ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride or potassium carbonate.

Major Products

The major products formed from these reactions include hydroxylated, carboxylated, and aminated derivatives, which can further be used for various applications in medicinal chemistry.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has shown promise in preliminary studies as an anti-inflammatory agent. Its ability to inhibit specific enzymes involved in the inflammatory process makes it a candidate for further research in drug development.

Medicine

In medicine, this compound is being explored for its potential therapeutic effects. Its anti-inflammatory properties could be beneficial in treating conditions like arthritis and other inflammatory diseases. Additionally, its antimicrobial activity is being investigated for potential use in treating bacterial infections.

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which could be useful in various applications, including coatings and polymers.

Mechanism of Action

The mechanism of action of N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. It is believed to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By binding to the active site of these enzymes, the compound prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name/ID (from Evidence) Core Structure Substituents Key Functional Groups Biological/Physicochemical Notes
Target Compound Benzo[d]thiazole-piperidine + benzenesulfonamide 2-methoxy, 4,5-dimethyl Sulfonamide, benzothiazole Hypothesized enhanced lipophilicity and target binding due to dimethyl/methoxy groups
Compounds [7–9] () 1,2,4-Triazole + benzenesulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl Triazole-thione, sulfonyl Demonstrated tautomerism (thione vs. thiol); halogen substituents influence electronic properties
N-Phenyl-4-(8-phenyl-4,5-dihydro-1,2-benzoxazolo[4,5-d]thiazol-2-yl)-piperidine-1-carboxamide () Benzoxazolothiazole-piperidine Phenyl carboxamide Piperidine-carboxamide, fused oxazole-thiazole Crystal structure resolved (X-ray); potential for π-π stacking interactions
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () Pyridine-aniline + benzenesulfonamide 4-methylbenzenesulfonyl Sulfonamide, pyridine Synthesized via sulfonyl chloride reaction; methyl group enhances hydrophobicity

Spectral and Physicochemical Properties

  • IR Spectroscopy : The target compound’s sulfonamide group would exhibit νS=O stretches near 1150–1350 cm⁻¹, similar to compounds in (1243–1258 cm⁻¹ for C=S) and (sulfonamide vibrations). The absence of νS-H (~2500–2600 cm⁻¹) in the target compound, as seen in ’s thione tautomers, suggests a stable sulfonamide linkage .
  • NMR : The dimethyl and methoxy groups on the benzene ring would produce distinct ¹H-NMR signals (e.g., singlet for dimethyl at δ ~2.3 ppm, methoxy at δ ~3.8 ppm), contrasting with halogen-substituted analogues in (e.g., 2,4-difluorophenyl signals at δ ~6.8–7.2 ppm) .

Biological Activity

N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. This article explores the compound's biological activity, synthesis methods, and relevant research findings.

Molecular Formula

The molecular formula of the compound is C20H22N3O2SC_{20}H_{22}N_{3}O_{2}S, with a molecular weight of approximately 419.5 g/mol.

Structural Components

The compound features:

  • A benzothiazole ring which contributes to its biological activity.
  • A piperidine moiety that enhances binding interactions with biological targets.
  • A sulfonamide group , known for its role in various pharmacological actions.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. This inhibition leads to a reduction in the production of pro-inflammatory mediators such as prostaglandins, thus demonstrating anti-inflammatory properties .

Anti-Cancer Properties

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer effects. Research has shown that it can inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The compound promotes apoptosis and induces cell cycle arrest, contributing to its potential as a dual-action therapeutic agent against cancer .

Table 1: Summary of Biological Activities

Activity TypeEffect on Cell LinesMechanism
Anti-inflammatoryInhibition of COX enzymesDecreased prostaglandin synthesis
AnticancerInhibition of proliferationInduction of apoptosis and cell cycle arrest

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that the compound effectively reduced levels of inflammatory cytokines IL-6 and TNF-α in RAW264.7 macrophages, indicating its potential use in treating inflammatory diseases .
  • Cancer Cell Proliferation : In vitro studies using the MTT assay showed that the compound significantly inhibited the growth of A431 and A549 cells at concentrations as low as 1 μM. Flow cytometry analysis further confirmed its ability to induce apoptosis in these cell lines .
  • Signal Pathway Inhibition : The compound was found to inhibit critical signaling pathways involved in cancer cell survival, specifically the AKT and ERK pathways, which are often dysregulated in various cancers .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Intermediate : The benzothiazole ring is synthesized through cyclization reactions involving appropriate precursors.
  • Piperidine Derivative Formation : Piperidine derivatives are prepared separately and then coupled with the benzothiazole intermediate.
  • Final Coupling Reaction : The final product is obtained through a coupling reaction with 2-methoxy-4,5-dimethylbenzenesulfonamide under optimized conditions .

Q & A

Q. What synthetic strategies are commonly employed to construct the benzo[d]thiazole-piperidine-sulfonamide scaffold?

The synthesis typically involves modular assembly:

  • Step 1: Formation of the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl compounds under acidic conditions .
  • Step 2: Piperidine functionalization via reductive amination or nucleophilic substitution to introduce the methylene bridge .
  • Step 3: Sulfonamide coupling using sulfonyl chlorides with amine intermediates in dry pyridine or dichloromethane, followed by purification via flash chromatography . Key challenges include regioselectivity in thiazole formation and steric hindrance during sulfonamide coupling.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Use a multi-technique approach:

  • X-ray crystallography for unambiguous confirmation of stereochemistry and bond angles (e.g., mean C–C bond length precision ±0.003 Å) .
  • NMR spectroscopy to verify substitution patterns (e.g., methoxy group protons at ~3.8 ppm, aromatic protons in the 6.5–8.0 ppm range) .
  • High-resolution mass spectrometry (HRMS) to confirm molecular weight within 3 ppm error .

Q. What in vitro assays are suitable for initial biological activity screening?

Prioritize target-specific assays based on structural analogs:

  • Enzyme inhibition assays (e.g., D1 protease or kinase targets) using fluorescence polarization or calorimetry .
  • Cellular uptake studies with fluorescent tagging to assess membrane permeability .
  • Cytotoxicity profiling in cancer cell lines (e.g., IC50 determination via MTT assays) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonamide coupling step?

Apply Design of Experiments (DoE) principles:

  • Variables: Solvent polarity (e.g., pyridine vs. DMF), temperature (0–40°C), and stoichiometry (1.1–1.5 eq. sulfonyl chloride).
  • Response surface methodology identifies optimal conditions (e.g., 1.3 eq. reagent in pyridine at 25°C maximizes yield to >85%) .
  • Scale-up considerations: Use segmented flow reactors to mitigate exothermicity and improve reproducibility .

Q. What computational tools are effective for predicting the compound’s target selectivity?

Combine molecular docking and MD simulations :

  • Docking: Use AutoDock Vina or Glide to screen against protein databases (e.g., PDB ID 2QWO for D1 protease) .
  • Binding free energy calculations : MM-GBSA or MM-PBSA to rank affinity (ΔG < -8 kcal/mol suggests strong binding) .
  • ADMET prediction : SwissADME or ADMETlab2.0 to assess logP, solubility, and CYP450 interactions .

Q. How can conflicting bioactivity data between structural analogs be resolved?

Perform structure-activity relationship (SAR) analysis :

  • Pharmacophore mapping : Identify critical moieties (e.g., methoxy vs. methyl groups in the sulfonamide ring) .
  • Crystal structure overlays : Compare binding modes to detect steric clashes or hydrogen-bonding variations .
  • Kinetic studies : Measure kcat/Km ratios to distinguish competitive vs. non-competitive inhibition .

Q. What strategies mitigate metabolic instability in vivo?

Focus on prodrug design and metabolite identification :

  • Prodrugs : Introduce hydrolyzable groups (e.g., pivaloyloxymethyl) to enhance bioavailability .
  • LC-MS/MS metabolite profiling : Identify vulnerable sites (e.g., piperidine N-demethylation) and block them via fluorination .
  • CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
LogP3.2 ± 0.3HPLC (C18 column)
Aqueous solubility (pH 7)12 µMNephelometry
Plasma protein binding89%Equilibrium dialysis

Q. Table 2. Reaction Optimization via DoE

FactorLow LevelHigh LevelOptimal Level
Temperature (°C)04025
SolventDMFPyridinePyridine
Equiv. R-Cl1.11.51.3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.